3-Bromo-6-fluoro-2-nitrobenzaldehyde

Enzymology Cancer Research Aldehyde Dehydrogenase

3-Bromo-6-fluoro-2-nitrobenzaldehyde is a critical tetra-substituted aromatic scaffold for drug discovery. Its unique orthogonal Br/F/NO2/CHO pattern enables sequential Pd-coupling, SNAr, and reductive amination for rapid SAR. With demonstrated IC50 of 2.1 μM against ALDH3A1 and 1.0 μM against α-glucosidase, it is a validated starting point for anticancer and antidiabetic programs. This regioisomer is essential for constructing EGFR-kinase inhibitors related to Gefitinib. Secure high-purity (98%) material with reliable global logistics.

Molecular Formula C7H3BrFNO3
Molecular Weight 248.01 g/mol
Cat. No. B11863203
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-6-fluoro-2-nitrobenzaldehyde
Molecular FormulaC7H3BrFNO3
Molecular Weight248.01 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1F)C=O)[N+](=O)[O-])Br
InChIInChI=1S/C7H3BrFNO3/c8-5-1-2-6(9)4(3-11)7(5)10(12)13/h1-3H
InChIKeyHVUNNVNAMLMQKC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Bromo-6-fluoro-2-nitrobenzaldehyde: Core Physical and Structural Data for Orthogonal Scaffold Procurement


3-Bromo-6-fluoro-2-nitrobenzaldehyde (CAS: 213382-43-5) is a tetra-substituted aromatic aldehyde featuring a unique orthogonal arrangement of bromine, fluorine, nitro, and aldehyde functionalities [1]. This compound is a key intermediate in the synthesis of novel EGFR-kinase inhibitors and serves as a versatile scaffold for diversified medicinal chemistry applications [1][2]. Its crystal structure has been elucidated, confirming the precise substitution pattern (3-bromo, 6-fluoro, 2-nitro) with bond lengths and angles established at 173 K [1]. The molecular formula is C7H3BrFNO3 with a molecular weight of 248.01 g/mol .

Why 3-Bromo-6-fluoro-2-nitrobenzaldehyde Cannot Be Replaced by Unsubstituted or Mis-Substituted Analogs


Regioisomeric substitution patterns in halogenated nitrobenzaldehydes critically dictate reactivity and downstream applications. The specific 3-bromo-6-fluoro-2-nitro substitution pattern provides a unique orthogonal scaffold that enables sequential, selective functionalization via Pd-catalyzed coupling, reduction, and reductive amination [1]. Analogs lacking the bromine atom (e.g., 6-fluoro-2-nitrobenzaldehyde) eliminate the possibility of cross-coupling reactions [2]. Regioisomers with different halogen positions (e.g., 2-bromo-6-fluoro-3-nitrobenzaldehyde) exhibit altered electronic properties that affect both nucleophilic aromatic substitution (SNAr) reactivity and biological activity profiles [3]. The presence of both bromine and fluorine in specific positions is essential for constructing tetra-orthogonally-substituted scaffolds used in targeted kinase inhibitor development [1].

Quantitative Differentiation Evidence for 3-Bromo-6-fluoro-2-nitrobenzaldehyde Against Key Analogs


Enzyme Inhibition Profile: ALDH3A1 Activity Compared to Unsubstituted Nitrobenzaldehyde

3-Bromo-6-fluoro-2-nitrobenzaldehyde demonstrates measurable inhibition of human aldehyde dehydrogenase 3A1 (ALDH3A1) with an IC50 of 2.10 ± 0.21 µM (2,100 nM) [1]. This enzyme is implicated in cancer cell proliferation and chemotherapy resistance. In contrast, the unsubstituted parent compound, 2-nitrobenzaldehyde, shows significantly weaker inhibition with a reported IC50 of >50 µM under comparable assay conditions . The bromine and fluorine substituents collectively enhance binding affinity by approximately 24-fold.

Enzymology Cancer Research Aldehyde Dehydrogenase

Alpha-Glucosidase Inhibitory Activity and Selectivity Profile

3-Bromo-6-fluoro-2-nitrobenzaldehyde inhibits Saccharomyces cerevisiae alpha-glucosidase with an IC50 of 1,000 nM (1.0 µM) [1]. This activity is relevant for antidiabetic drug discovery. A structurally related analog, 2-bromo-6-fluoro-3-nitrobenzaldehyde (regioisomer with nitro and bromine positions swapped), exhibits an IC50 of 219 nM against ALDH3A1 [2], but its alpha-glucosidase activity is not reported, highlighting the target specificity conferred by precise substitution positioning. The 3-bromo-6-fluoro-2-nitro arrangement thus provides a distinct selectivity fingerprint.

Diabetes Research Carbohydrate Metabolism Enzyme Inhibition

Regioselective Nitration for Controlled Orthogonal Scaffold Construction

The synthesis of 3-bromo-6-fluoro-2-nitrobenzaldehyde proceeds with high regioselectivity via nitration of bromo-fluorobenzaldehyde precursors using H2SO4/HNO3 at 0 °C [1]. This method yields a tetra-substituted aromatic scaffold with four orthogonally reactive groups (Br, F, NO2, CHO). In contrast, the synthesis of regioisomers such as 2-bromo-6-fluoro-3-nitrobenzaldehyde often requires alternative routes with lower reported yields [2]. The compound enables sequential Pd-catalyzed coupling (at Br), reduction (of NO2), and reductive amination (at CHO) to generate EGFR inhibitors related to Gefitinib [1].

Synthetic Chemistry Kinase Inhibitors Orthogonal Functionalization

Nucleophilic Aromatic Substitution (SNAr) Reactivity: Impact of Bromine and Fluorine Positioning

In nucleophilic aromatic substitution (SNAr) reactions with [18F]fluoride, the positioning of bromine and nitro groups critically affects radiochemical yields. Studies on related benzaldehyde systems show that 2-bromobenzaldehyde oxidizes rapidly in DMSO (90% precursor consumed in 3 min; radiochemical yield 1.0 ± 0.5%), whereas in DMF oxidation is suppressed (<5% oxidation; yield 73.0 ± 0.2%) [1]. For 3-bromo-6-fluoro-2-nitrobenzaldehyde, the presence of an additional nitro group ortho to the aldehyde is expected to further modulate reactivity via electron-withdrawing effects, offering a distinct SNAr profile compared to mono-substituted analogs [2].

Radiochemistry PET Imaging Fluorine-18 Labeling

Orthogonal Substituent Positioning Enables Sequential Diversification for Targeted Library Synthesis

The tetra-substituted scaffold of 3-bromo-6-fluoro-2-nitrobenzaldehyde allows for three distinct synthetic transformations: (1) Pd-catalyzed cross-coupling at the bromine position, (2) reduction of the nitro group to an amine, and (3) reductive amination at the aldehyde [1]. This orthogonal reactivity enables the construction of diverse compound libraries. In a test case, these reactions were used to synthesize novel EGFR inhibitors related to Gefitinib, and docking studies rationalized their activity [1]. Analogs lacking the bromine (e.g., 6-fluoro-2-nitrobenzaldehyde) or with different substitution patterns cannot achieve the same sequential functionalization without protection/deprotection steps [2].

Medicinal Chemistry Parallel Synthesis EGFR Inhibitors

Validated Research Applications for 3-Bromo-6-fluoro-2-nitrobenzaldehyde


ALDH3A1-Targeted Cancer Probe Development

With an IC50 of 2.1 µM against ALDH3A1, 3-bromo-6-fluoro-2-nitrobenzaldehyde serves as a validated starting point for developing inhibitors of this enzyme, which is overexpressed in cancer stem cells and associated with chemotherapy resistance [1]. The compound can be further functionalized via its bromine handle (e.g., Suzuki coupling) to enhance potency and selectivity [2].

EGFR Kinase Inhibitor Scaffold Synthesis

This compound is a key intermediate in the synthesis of novel EGFR inhibitors related to Gefitinib [1]. The tetra-orthogonal substitution pattern allows for sequential diversification at three distinct positions, enabling the rapid generation of structure-activity relationship (SAR) data for targeted kinase inhibition [2].

Alpha-Glucosidase Inhibitor Screening for Diabetes Research

The compound exhibits an IC50 of 1.0 µM against alpha-glucosidase, making it a suitable positive control or lead-like molecule for antidiabetic drug discovery campaigns [1]. Its bromine atom provides a convenient handle for bioconjugation or further chemical optimization.

PET Tracer Precursor Development via SNAr Radiochemistry

The bromine substituent in 3-bromo-6-fluoro-2-nitrobenzaldehyde can potentially serve as a leaving group for [18F]fluoride introduction via SNAr [1]. The ortho-nitro group enhances reactivity, and solvent choice (DMF over DMSO) is critical for minimizing aldehyde oxidation and maximizing radiochemical yields [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3-Bromo-6-fluoro-2-nitrobenzaldehyde

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.